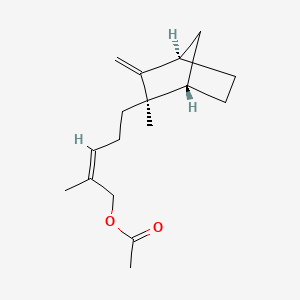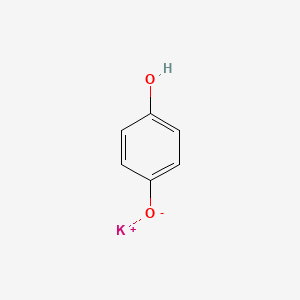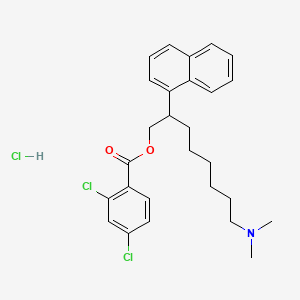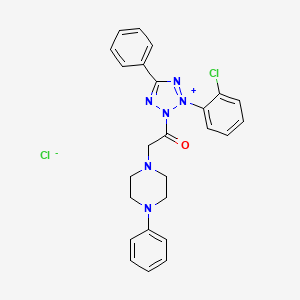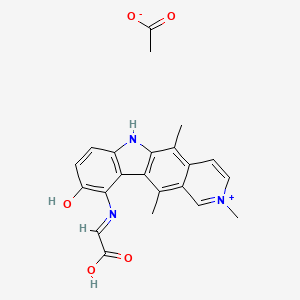
2,2'-((2-(((5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy)methyl)-2-ethylpropane-1,3-diyl)bis(oxy))bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) P,2,2'-trioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((2-(((5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy)methyl)-2-ethylpropane-1,3-diyl)bis(oxy))bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) P,2,2’-trioxide is a complex organophosphorus compound It is known for its unique structure, which includes multiple dioxaphosphorinane rings
Vorbereitungsmethoden
The synthesis of 2,2’-((2-(((5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy)methyl)-2-ethylpropane-1,3-diyl)bis(oxy))bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) P,2,2’-trioxide involves several steps. One common method includes the reaction of 5,5-dimethyl-1,3,2-dioxaphosphorinane with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphorus oxides.
Reduction: Reduction reactions can lead to the formation of phosphines and other reduced phosphorus compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2’-((2-(((5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy)methyl)-2-ethylpropane-1,3-diyl)bis(oxy))bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) P,2,2’-trioxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used as a flame retardant and plasticizer in various industrial applications.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other organophosphorus compounds with dioxaphosphorinane rings, such as 5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide and bis[(5-ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl] methyl phosphonate P,P’-dioxide . Compared to these compounds, 2,2’-((2-(((5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy)methyl)-2-ethylpropane-1,3-diyl)bis(oxy))bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) P,2,2’-trioxide is unique due to its specific structure and the presence of multiple dioxaphosphorinane rings, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
83044-95-5 |
|---|---|
Molekularformel |
C21H39O12P3 |
Molekulargewicht |
576.4 g/mol |
IUPAC-Name |
2-[2-[(5,5-dimethyl-1,3,2-dioxaphosphinan-2-yl)oxymethyl]-2-[(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)oxymethyl]butoxy]-5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-4-one |
InChI |
InChI=1S/C21H39O12P3/c1-8-21(14-27-34-25-9-18(2,3)10-26-34,15-31-35(23)28-11-19(4,5)12-29-35)16-32-36(24)30-13-20(6,7)17(22)33-36/h8-16H2,1-7H3 |
InChI-Schlüssel |
DTCHJFCKVHUIJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COP1OCC(CO1)(C)C)(COP2(=O)OCC(CO2)(C)C)COP3(=O)OCC(C(=O)O3)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


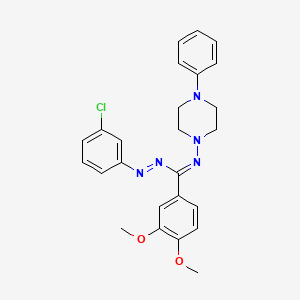



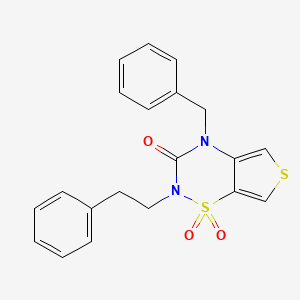
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt](/img/structure/B12756914.png)
